molecular formula C19H21NO5S B8635753 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid

2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid

Cat. No.: B8635753
M. Wt: 375.4 g/mol
InChI Key: FNMISDNZCSFRLA-UHFFFAOYSA-N
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Description

2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylmethyl Ether: The benzoic acid derivative is first reacted with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid to form the phenylmethyl ether.

    Introduction of the Piperidinylsulfonyl Group: The intermediate is then treated with piperidine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions to introduce the piperidinylsulfonyl group.

    Final Acidification: The resulting compound is then acidified to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The phenylmethyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperidinyl group can be substituted with other amines or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. The phenylmethyl ether and piperidinylsulfonyl groups contribute to its binding affinity and reactivity with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Phenylmethyl)oxy]-5-(1-morpholinylsulfonyl)benzoic acid
  • 2-[(Phenylmethyl)oxy]-5-(1-pyrrolidinylsulfonyl)benzoic acid
  • 2-[(Phenylmethyl)oxy]-5-(1-azepanyl-sulfonyl)benzoic acid

Uniqueness

2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and applications in various fields.

Properties

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid

InChI

InChI=1S/C19H21NO5S/c21-19(22)17-13-16(26(23,24)20-11-5-2-6-12-20)9-10-18(17)25-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,22)

InChI Key

FNMISDNZCSFRLA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiOH (20.29 mg, 0.847 mmol) was added to a stirred solution of methyl 2-[(phenylmethyl)oxy]-5-(1-piperidinylsulfonyl)benzoate (may be prepared as described in Description 68; 330 mg, 0.85 mmol) in a mixture of tetrahydrofuran and water (3:1, 40 ml). The mixture was heated at 50° C. for 6 h, and then diluted with ethyl acetate (50 ml). 10% Aqueous HCl was added to the mixture to adjust pH to 2. The organic phase was isolated, washed with brine, dried over MgSO4, and concentrated to yield the title compound as a white solid. 220 mg.
Name
Quantity
20.29 mg
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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